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Compound of Interest

(E)-3-(2-hydroxyethylamino)prop-
Compound Name:
2-enal

Cat. No.: B219828

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-(2-
hydroxyethylamino)prop-2-enal, a molecule of interest in organic synthesis and potentially in
medicinal chemistry. This document consolidates available data on its chemical identity,
structural characteristics, and proposed synthesis. It is intended to serve as a foundational
resource for professionals engaged in chemical research and drug development.

Chemical Identity and Properties

(E)-3-(2-hydroxyethylamino)prop-2-enal is an organic compound characterized by an a,[3-
unsaturated aldehyde (enal) functional group substituted with a hydroxyethylamino moiety at
the B-position. The '(E)' designation specifies the stereochemistry of the double bond, indicating
that the higher priority substituents on each carbon are on opposite sides.

Table 1: Compound Identification
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Identifier Value

CAS Number 119864-25-4[1]

IUPAC Name (E)-3-(2-hydroxyethylamino)prop-2-enal[1]
Molecular Formula CsHoNO:2

Molecular Weight 115.13 g/mol [1]

SMILES C(CO)N/C=C/C=0[1]

InChl=1S/C5HINO2/c7-4-1-2-6-3-5-8/h1-
2,4,6,8H,3,5H2/b2-1+[1]

InChl

| InChl Key | WPWWDPCQTLQNPB-OWOJBTEDSA-N[1] |

Table 2: Predicted Physicochemical Properties

Property Value
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
Topological Polar Surface Area 58.8 A2
LogP -0.8

Note: These properties are computationally predicted and have not been experimentally
verified in the cited literature.

Structural and Spectroscopic Characteristics

The key structural feature of this molecule is the vinylogous amide system, where the
nitrogen's lone pair of electrons can delocalize across the conjugated 1t-system of the enal.
This electron-donating character influences the molecule's electronic properties and reactivity.
The (E)-configuration is crucial for maximizing this 1t-electron delocalization, which contributes
to its thermodynamic stability.[1] The N-(2-hydroxyethyl)amino substituent also introduces a
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hydroxyl group, which can participate in hydrogen bonding and offers a site for further synthetic

modifications.[1]

Table 3: Predicted Spectroscopic Data

Spectroscopy

Infrared (IR)

Feature

C=0 Stretch (conjugated
aldehyde)

Predicted Wavenumber /
Shift

1700 - 1680 cm—*[1]

C=C Stretch (conjugated)

1650 - 1600 cm=2[1]

N-H Stretch (secondary amine)

3500 - 3300 cm~[1]

O-H Stretch (alcohol, broad)

3600 - 3200 cm~[1]

C-N Stretch 1350 - 1000 cm~1[1]

1H NMR Aldehyde (-CHO) ~9.5 ppm (doublet)
Vinylic (-CH=CH-) ~5.5 - 7.5 ppm (multiplets)
Methylene (-CH2-N) ~3.3 ppm (multiplet)
Methylene (-CH2-O) ~3.7 ppm (triplet)

13C NMR Carbonyl (C=0) ~190 ppm
Vinylic (C=C) ~100 - 150 ppm
Methylene (-CH2-N) ~45 ppm
Methylene (-CH2-O) ~60 ppm

Note: NMR shifts are estimations based on standard functional group ranges and have not

been experimentally verified in the cited literature.

Experimental Protocols: Synthesis

A primary and logical method for the synthesis of (E)-3-(2-hydroxyethylamino)prop-2-enal is

the Michael addition, also known as conjugate addition.[1] This reaction involves the

nucleophilic addition of an amine to an a,B3-unsaturated carbonyl compound.

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828?utm_src=pdf-body
https://www.benchchem.com/product/b219828
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b219828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol: Michael Addition for Synthesis

¢ Reactants: 2-Aminoethanol (the nucleophile) and acrolein (prop-2-enal), the a,3-unsaturated
aldehyde.[1]

e Solvent: A polar protic solvent such as ethanol or methanol is typically used to facilitate the
reaction.

e Procedure: a. Dissolve 2-aminoethanol in the chosen solvent in a reaction flask. b. Cool the
solution in an ice bath to control the exothermic nature of the reaction. c. Add acrolein
dropwise to the cooled solution with continuous stirring. d. After the addition is complete,
allow the reaction mixture to slowly warm to room temperature and stir for several hours to

ensure completion.

o Work-up and Purification: a. The solvent is removed under reduced pressure (rotary
evaporation). b. The resulting crude product can be purified using column chromatography
on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes)
to isolate the desired (E)-isomer.

o Characterization: The final product's identity and purity should be confirmed using
techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
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Synthesis Workflow: Michael Addition
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Click to download full resolution via product page

Caption: Proposed experimental workflow for the synthesis of (E)-3-(2-
hydroxyethylamino)prop-2-enal.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific, published data detailing the biological
activity or the associated signaling pathways for (E)-3-(2-hydroxyethylamino)prop-2-enal.
However, the a,-unsaturated aldehyde moiety is a known Michael acceptor and can react with
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biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common
mechanism for the biological activity of many natural and synthetic compounds. Further
research, including in vitro and in vivo screening, is required to determine if this compound
possesses any significant pharmacological properties, such as anti-inflammatory, anticancer, or
antimicrobial activities.[2][3]

Structural Relationships
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Caption: Logical diagram of the structural features and their potential chemical implications.

Conclusion

(E)-3-(2-hydroxyethylamino)prop-2-enal is a well-defined chemical entity with the CAS
number 119864-25-4.[1] Its structure, featuring a reactive enal system and a functionalized
amino substituent, makes it an interesting target for chemical synthesis and potential biological
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evaluation. While detailed experimental data on its properties and bioactivity are currently
lacking in the literature, established synthetic protocols like the Michael addition provide a clear
path for its preparation. This guide serves as a starting point for researchers interested in
exploring the chemistry and potential applications of this compound. Further investigation is
warranted to characterize its physical properties, elucidate its biological profile, and explore its
utility in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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